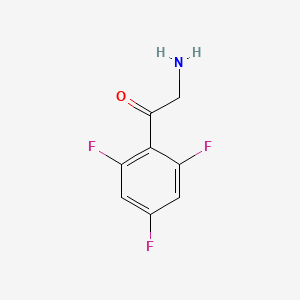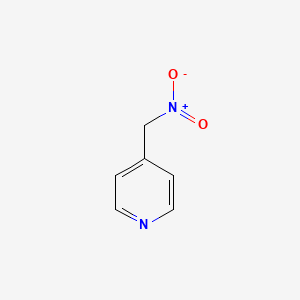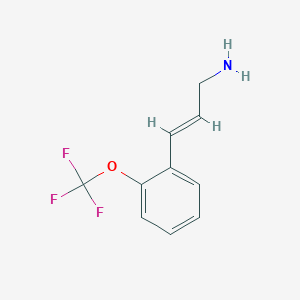![molecular formula C26H57N5O6 B13596660 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine is a complex organic compound with a molecular formula of C26H57N5O6 and a molecular weight of 535.8 g/mol. This compound is characterized by its multiple ether and amine functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of the polyamine core, which includes compounds such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Reaction Conditions: The polyamine core is combined with an excess of epoxide tails, such as 1,2-epoxydodecane, 1,2-epoxytetradecane, or 1,2-epoxyhexadecane, in glass scintillation vials.
Industrial Production: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or amides.
Substitution: The ether and amine groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amides.
Scientific Research Applications
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It is used in the study of biological systems, particularly in the development of drug delivery systems and as a component in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and transport proteins, depending on its specific application.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and transport pathways. The specific pathways depend on the compound’s application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine can be compared with other similar compounds:
Similar Compounds: Similar compounds include other polyamine-based molecules with ether and amine functional groups, such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Uniqueness: The uniqueness of this compound lies in its specific combination of ether and amine functional groups, which provide it with unique chemical and biological properties.
Properties
Molecular Formula |
C26H57N5O6 |
|---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
3-[2-[2-[3-[2-[4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]piperazin-1-yl]ethylamino]propoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C26H57N5O6/c27-5-1-15-32-19-23-36-25-21-34-17-3-7-29-8-10-31-13-11-30(12-14-31)9-4-18-35-22-26-37-24-20-33-16-2-6-28/h29H,1-28H2 |
InChI Key |
ZDRKOSFIVUBHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOCCOCCOCCCN)CCNCCCOCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


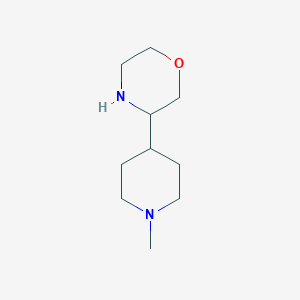
![1-[(3-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13596580.png)
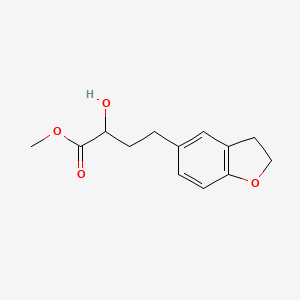
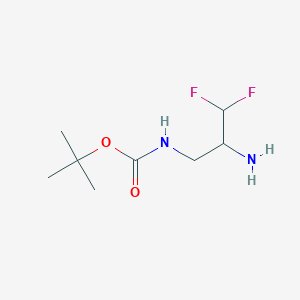
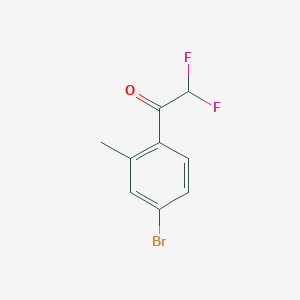

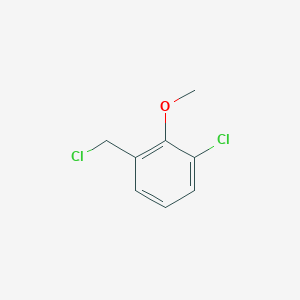
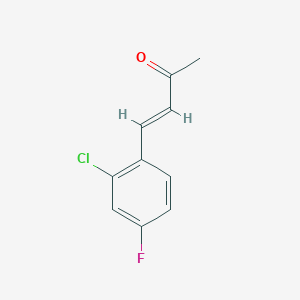
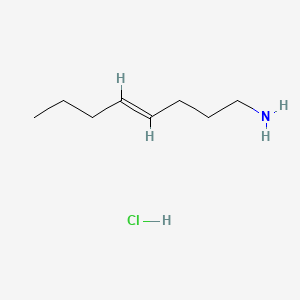
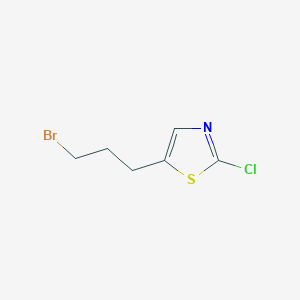
![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)
